molecular formula C9H8ClFN2 B13912431 2-chloro-1-ethyl-6-fluoro-1H-1,3-benzodiazole

2-chloro-1-ethyl-6-fluoro-1H-1,3-benzodiazole

Cat. No.: B13912431
M. Wt: 198.62 g/mol
InChI Key: QXKHEFUOWBQEBE-UHFFFAOYSA-N
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Description

2-chloro-1-ethyl-6-fluoro-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a chlorine atom at the second position, an ethyl group at the first position, and a fluorine atom at the sixth position on the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-ethyl-6-fluoro-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzodiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-ethyl-6-fluoro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the benzodiazole ring can lead to the formation of dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of substituted benzodiazoles with various functional groups.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dihydrobenzodiazole derivatives.

Scientific Research Applications

2-chloro-1-ethyl-6-fluoro-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-1-ethyl-6-fluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-ethyl-1H-1,3-benzodiazole: Lacks the fluorine atom at the sixth position.

    2-chloro-6-fluoro-1H-1,3-benzodiazole: Lacks the ethyl group at the first position.

    1-ethyl-6-fluoro-1H-1,3-benzodiazole: Lacks the chlorine atom at the second position.

Uniqueness

2-chloro-1-ethyl-6-fluoro-1H-1,3-benzodiazole is unique due to the presence of all three substituents (chlorine, ethyl, and fluorine) on the benzodiazole ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H8ClFN2

Molecular Weight

198.62 g/mol

IUPAC Name

2-chloro-1-ethyl-6-fluorobenzimidazole

InChI

InChI=1S/C9H8ClFN2/c1-2-13-8-5-6(11)3-4-7(8)12-9(13)10/h3-5H,2H2,1H3

InChI Key

QXKHEFUOWBQEBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)F)N=C1Cl

Origin of Product

United States

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